
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid, also known as Fmoc-Lys(Dde)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Lys(Dde)-OH is commonly used in peptide synthesis and is known for its high purity and efficiency.
Applications De Recherche Scientifique
Protecting Groups in Synthesis
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid, commonly referred to using the fluoren-9-ylmethoxycarbonyl (Fmoc) group, is widely used to protect hydroxy-groups in synthesis. It is compatible with various acid- and base-labile protecting groups and can be removed conveniently using triethylamine in dry pyridine, allowing for other base-labile protecting groups to remain intact (Gioeli & Chattopadhyaya, 1982).
Hydrogen Bonding Characteristics
The compound displays significant hydrogen bonding characteristics. For instance, 9-Oxo-9H-fluorene-1-carboxylic acid adopts a planar conformation where the carboxyl group internally hydrogen bonds to the ketone O atom. This property influences how the molecules stack in certain directions, impacting their crystalline structure and chemical reactivity (Coté, Lalancette, & Thompson, 1996).
Role in Polymer Synthesis
This compound plays a crucial role in the synthesis of various polymers. For instance, it is used in the synthesis of new diphenylfluorene-based aromatic polyamides. These polyamides are noted for their high solubility in organic solvents, ability to form transparent and tough films, and high thermal stability. Such properties are crucial in materials science, especially for applications requiring robust and versatile polymers (Hsiao, Yang, & Lin, 1999).
Fluorescence and Imaging Applications
The Fmoc group is integral in the development of carbon dots with high fluorescence quantum yield, which are significant in imaging and sensing applications. These applications include bioimaging and the development of sensors for detecting various chemical substances (Shi et al., 2016).
Peptide Synthesis
The Fmoc group is essential in peptide synthesis, especially in creating peptides with difficult sequences. It serves as a reversible protecting group for the amide bond in peptides, helping prevent interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Synthesis of Versatile Fluorophores
It is used in the synthesis of versatile fluorophores, such as in the formation of innovative nicotinonitriles incorporating pyrene and fluorene moieties. These compounds, due to their photophysical properties, are important in materials science and other areas requiring the use of advanced fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
Mécanisme D'action
Target of Action
Compounds with the fluoren-9-ylmethoxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that EN300-7435156 may interact with proteins or peptides in the body.
Mode of Action
Fmoc-protected amino acids, which share a similar structure to en300-7435156, are known to be used as coupling agents in peptide synthesis . This suggests that EN300-7435156 might interact with its targets by forming bonds with amino acids or peptides, thereby altering their structure and function.
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-5,7-11,18-19H,6,12-13H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDGXTGHQJFERB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355109.png)
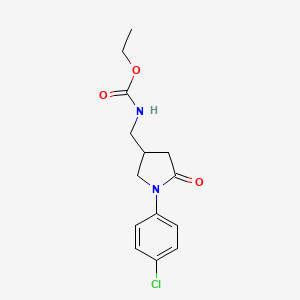
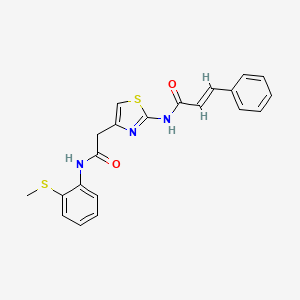
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2355112.png)

![5-morpholino-10,11-dihydrocyclopenta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8(9H)-one](/img/structure/B2355115.png)
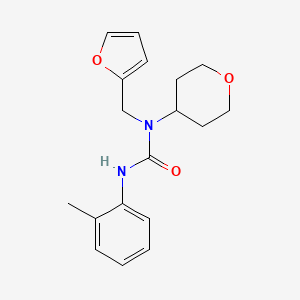
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2355118.png)
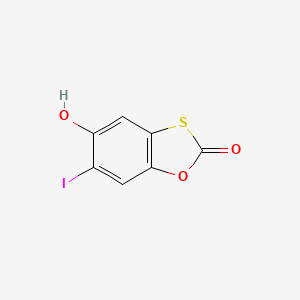
![5-fluoro-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2355121.png)
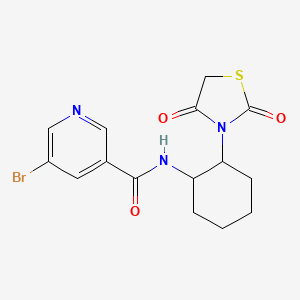
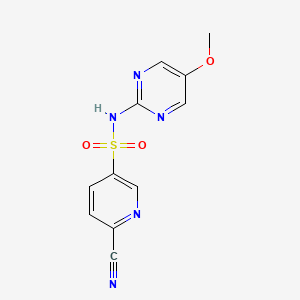
![Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2355125.png)
